

Mefuparib Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Mefuparib hydrochloride

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This technical guide provides an in-depth overview of **Mefuparib hydrochloride** (MPH), a potent and selective PARP1/2 inhibitor. Intended for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, mechanism of action, and key experimental data.

Chemical and Physical Properties

Mefuparib hydrochloride, with the CAS number 1449746-00-2, is the hydrochloride salt of mefuparib.[1][2][3] It is recognized for its high water solubility, a significant advantage for its clinical development.[4]

Property	Value	Source(s)
CAS Number	1449746-00-2	[1][2][3]
Molecular Formula	C17H16ClFN2O2	[5][6][7]
Molecular Weight	334.77 g/mol	[5][7]
IUPAC Name	5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride	[6]
SMILES	<chem>O=C(C1=C(OC(C2=CC=C(CN)C)C=C2)=C3)C3=CC(F)=C1)N.[H]Cl</chem>	[5][8]

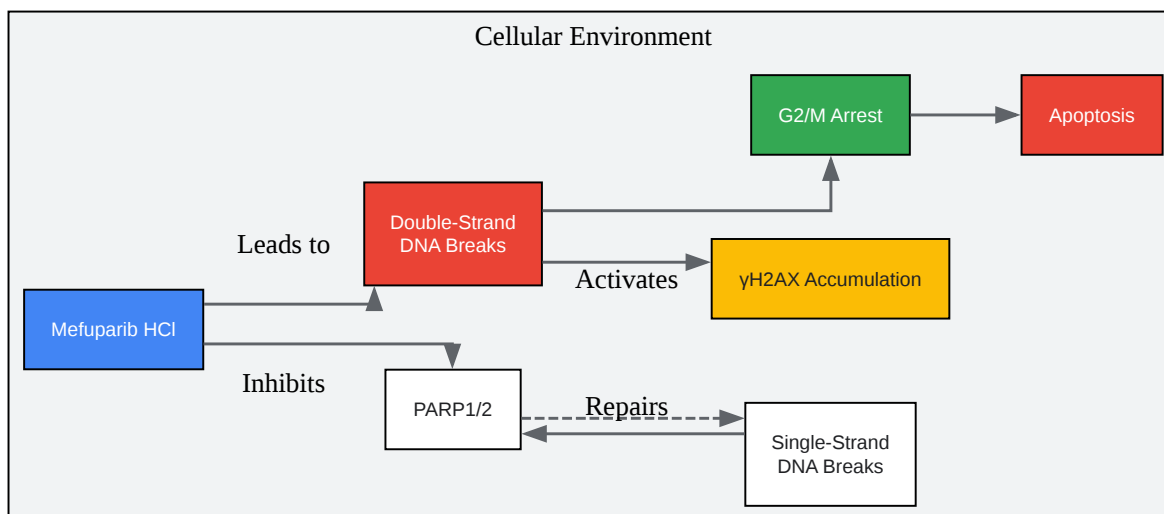
Mechanism of Action and Biological Activity

Mefuparib hydrochloride is a potent, orally active, and substrate-competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, with IC50 values of 3.2 nM and 1.9 nM, respectively.[1][2][5][7][8] Its mechanism of action is centered on the inhibition of PARP-mediated DNA single-strand break repair. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of double-strand breaks during replication, a phenomenon known as synthetic lethality.[1]

This targeted action results in several key downstream cellular events:

- Induction of Apoptosis: **Mefuparib hydrochloride** has been shown to cause apoptosis in cancer cells.
- G2/M Cell Cycle Arrest: The compound induces a halt in the G2/M phase of the cell cycle, preventing damaged cells from proceeding to mitosis.[1]
- Increased γH2AX Levels: As a marker of DNA double-strand breaks, the levels of γH2AX are elevated following treatment with **Mefuparib hydrochloride**. [1]

The following diagram illustrates the proposed signaling pathway for **Mefuparib hydrochloride**'s action.



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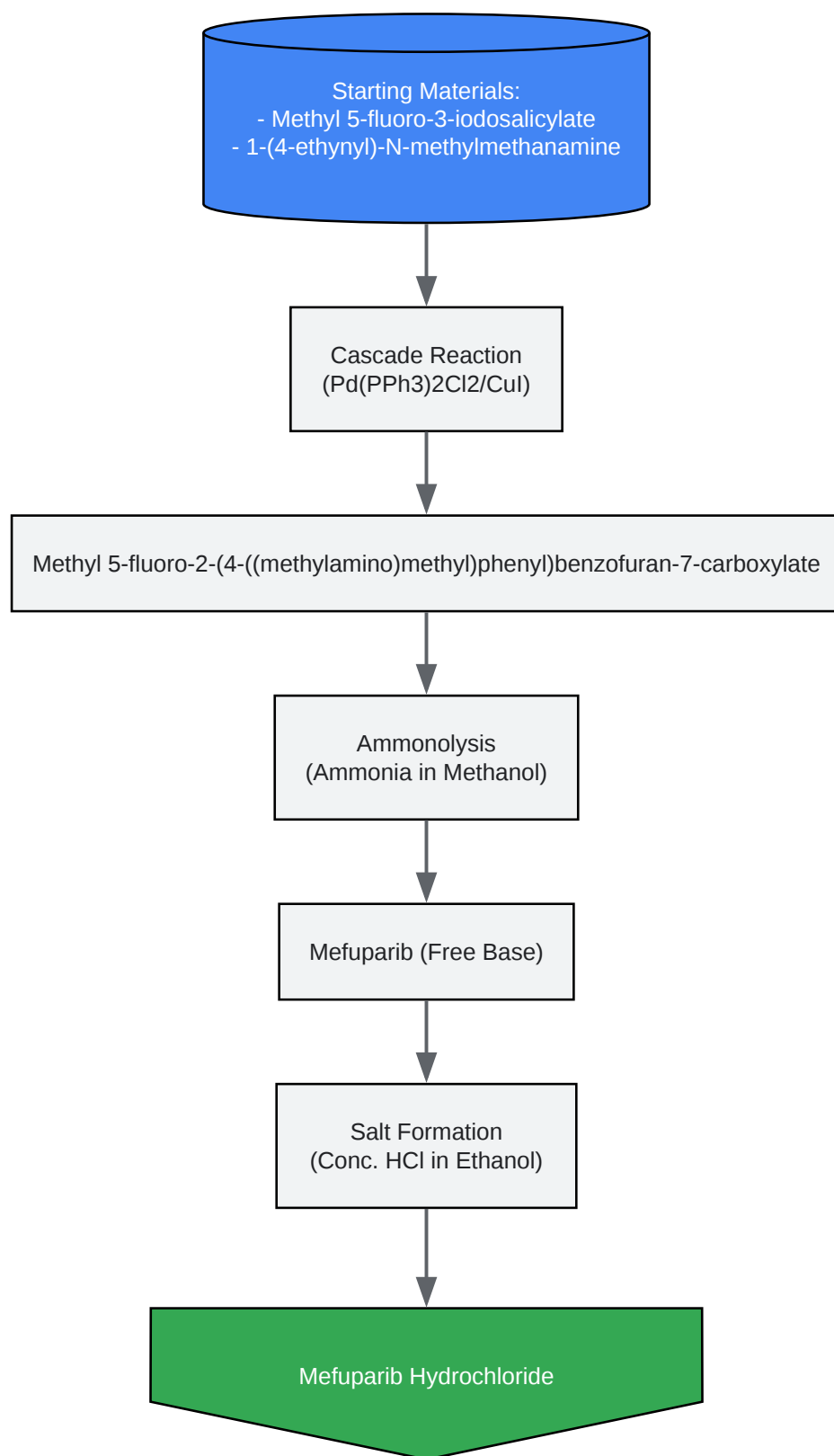
Mefuparib hydrochloride's mechanism of action.

Experimental Protocols

Synthesis of Mefuparib Hydrochloride

The synthesis of the free base of mefuparib involves a two-step process starting from methyl 5-fluoro-3-iodosalicylate and 1-(4-ethynyl)-N-methylmethanamine. The intermediate, methyl 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxylate, is formed through a cascade reaction catalyzed by Pd(PPh₃)₂Cl₂/CuI. This intermediate is then subjected to ammonolysis with a methanol solution of ammonia to yield the final compound. The free base is subsequently converted to the monohydrochloride salt in ethanol using concentrated hydrochloric acid, followed by recrystallization to obtain the pure product.[1]

The following diagram outlines the general workflow for the synthesis.



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General synthesis workflow for **Mefuparib hydrochloride**.

In Vitro PARP Inhibition Assay

The inhibitory effect of **Mefuparib hydrochloride** on PARP1 enzymatic activity in a cell-free system can be determined using an ELISA-based method. To ascertain the competitive nature of the inhibition with respect to the substrate (NAD⁺), a similar assay is performed with varying concentrations of NAD⁺. Western blotting can also be employed to detect the inhibition of poly(ADP-ribose) (PAR) formation in a reaction system containing PARP1, NAD⁺, DNA, and histone.^[1]

Cellular Assays for Apoptosis and Cell Cycle Analysis

Apoptosis Detection (Annexin V Staining):

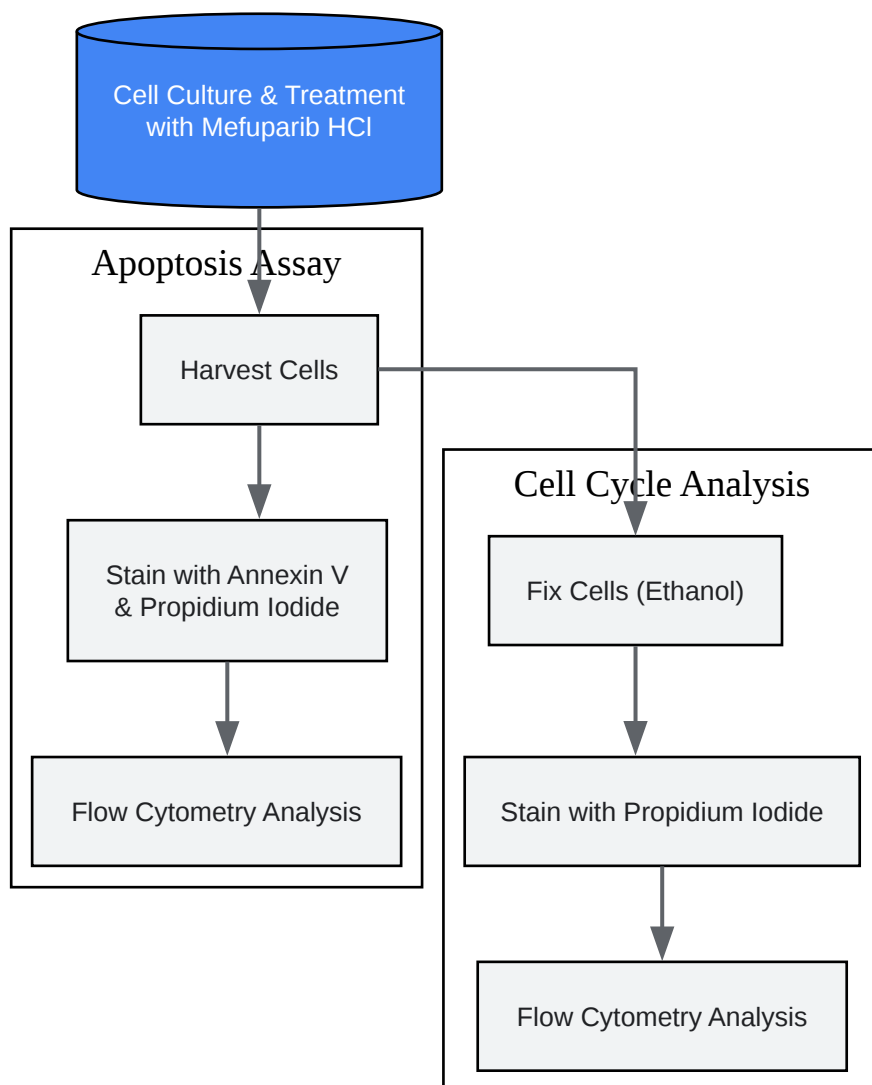
- Culture cells to the desired confluency and treat with **Mefuparib hydrochloride** for the specified duration (e.g., 48 hours).
- Harvest both adherent and suspension cells and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide).
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining):

- Treat cells with **Mefuparib hydrochloride** for the desired time (e.g., 24 hours).
- Harvest and fix the cells in cold 70% ethanol.
- Wash the cells with PBS and treat with RNase A to remove RNA.
- Stain the cellular DNA with Propidium Iodide.

- Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram depicts a generalized workflow for these cellular assays.



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Workflow for in vitro apoptosis and cell cycle analysis.

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